Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a methoxy-substituted phenyl ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,5-dimethoxyphenyl)-2-oxopropanoate.
Reduction: 3-(2,5-dimethoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes, altering their activity. The ester group can also undergo hydrolysis, releasing the active hydroxy acid, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate
- Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate
- Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-9-4-5-11(16-2)8(6-9)7-10(13)12(14)17-3/h4-6,10,13H,7H2,1-3H3 |
InChI Key |
VVSWMYPYWVLWKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.